molecular formula C8H12O2 B14894018 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

Cat. No.: B14894018
M. Wt: 140.18 g/mol
InChI Key: NMKQRYJQPLEVES-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone is a bicyclic ether derivative featuring a ketone functional group. Its core structure consists of a 2-oxabicyclo[2.1.1]hexane scaffold (a five-carbon bicyclic system with one oxygen atom) substituted with a methyl group at position 1 and an ethanone (acetyl) group at position 4 . The molecular formula is C₈H₁₀O₂, with a molar mass of 138.16 g/mol. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its rigid bicyclic framework and reactive ketone moiety .

Properties

IUPAC Name

1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)8-3-7(2,4-8)10-5-8/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKQRYJQPLEVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include derivatives such as {1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol .

Scientific Research Applications

This compound has been incorporated into the structure of several drugs and agrochemicals. It has been validated biologically as a bioisostere of ort

Biological Activity

1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone, a bicyclic compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
  • Molecular Formula : C8H14O2
  • Molecular Weight : 142.19 g/mol
  • CAS Number : Not specifically listed but related compounds have CAS numbers like 2170372-24-2.

The biological activity of 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone is hypothesized to involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting various physiological processes.
  • Receptor Modulation : It might interact with neurotransmitter receptors, influencing central nervous system functions.
  • Antimicrobial Activity : Preliminary studies suggest the compound exhibits antibacterial properties against certain pathogens.

Antibacterial Activity

Recent investigations have demonstrated that derivatives of bicyclic compounds, including 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone, show promising antibacterial effects:

Pathogen Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusStrong inhibition
Pseudomonas aeruginosaVariable effectiveness

Immunomodulatory Effects

Studies have indicated that this compound may modulate immune responses, potentially beneficial in treating inflammatory diseases:

  • Cell Viability Assays : Showed that treatment with the compound at varying concentrations did not significantly reduce the viability of peripheral blood mononuclear cells (PBMCs) .

Case Studies

A notable study focused on the synthesis and biological validation of bicyclic compounds, including derivatives similar to 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone:

  • Study Findings : The synthesized compounds exhibited varying degrees of antibacterial and anti-inflammatory activities, suggesting their potential as therapeutic agents in pulmonary diseases .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Analysis of Select Properties

Property Target Compound [1-(Trifluoromethyl)...]methanol tert-Butyl Carbamate
Molecular Weight 138.16 182.14 243.30
Functional Groups Ether, ketone Ether, alcohol, trifluoromethyl Ether, carbamate, alcohol
Predicted pKa ~14.8 (similar to ketones) Not reported ~11.7 (carbamate)
Applications Drug intermediates Fluorinated building blocks Peptide synthesis

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